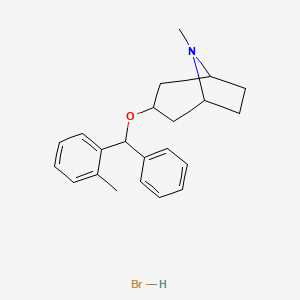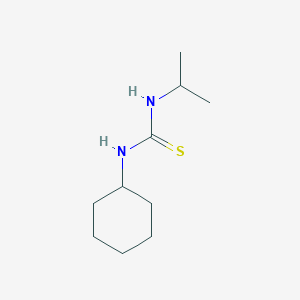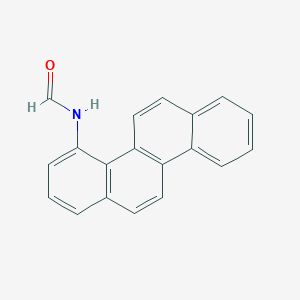
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is an organic compound that features both chlorophenoxy and hydroxyphenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 2-hydroxyphenoxyacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to maximize yield and purity while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar phenoxy functional groups.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in plant growth regulation.
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is unique due to its combination of chlorophenoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
39719-58-9 |
|---|---|
Fórmula molecular |
C17H17ClO6 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C17H17ClO6/c18-12-5-7-14(8-6-12)22-9-13(19)10-24-17(21)11-23-16-4-2-1-3-15(16)20/h1-8,13,19-20H,9-11H2 |
Clave InChI |
DIVUTHOZPCQXID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OCC(=O)OCC(COC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)








